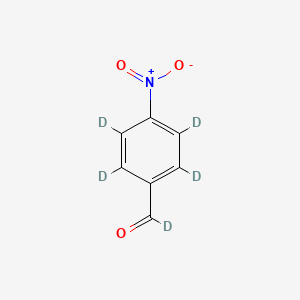

4-Nitrobenzaldehyde-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Nitrobenzaldehyde-d5: is a deuterated form of 4-Nitrobenzaldehyde, an organic aromatic compound containing a nitro group para-substituted to an aldehyde group. This compound is often used in various chemical reactions and research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzaldehyde can be synthesized through the nitration of benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically involves the following steps:

- Benzaldehyde is dissolved in glacial acetic acid.

- A mixture of concentrated nitric acid and sulfuric acid is slowly added to the solution while maintaining the temperature below 10°C.

- The reaction mixture is then stirred at room temperature for several hours.

- The resulting product is poured into ice water, and the precipitate is collected by filtration and recrystallized from ethanol to obtain pure 4-Nitrobenzaldehyde .

Industrial Production Methods: Industrial production of 4-Nitrobenzaldehyde often involves the oxidation of 4-nitrotoluene using chromium(VI) oxide in acetic anhydride. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Reactions with Indole Derivatives

4-Nitrobenzaldehyde-d5 participates in solvent-free condensation reactions with indole derivatives (e.g., indole, N-methylindole). Solid-state NMR and DFT calculations reveal the mechanism:

2.1 Intermediate Formation

-

Step 1 : Formation of hydroxylic intermediates (e.g., (1H-indol-3-yl)(4-nitrophenyl)methanol) via nucleophilic attack of indole on the aldehyde group .

-

Step 2 : Dehydration yields the final product, 3,3′-((4-nitrophenyl)methylene)bis(3a,7a-dihydro-1H-indole) .

2.2 Energy Profile

DFT calculations show the first step is energetically favored by 24.7 kJ/mol , while the final product is lower in energy than reactants by 24.7 kJ/mol .

| Reaction Stage | Energy Change (kJ/mol) |

|---|---|

| Intermediate Formation | +24.7 (favorable) |

| Final Product Formation | -24.7 (lower energy) |

Role in Organocatalytic Reactions

This compound is employed as a reagent in decarboxylative aldol reactions catalyzed by lipases or proteases in organic co-solvent mixtures . These reactions leverage its aldehyde functionality for carbon-carbon bond formation.

Additionally, it serves in the development of tripeptide organocatalysts , where its nitrobenzaldehyde core interacts with substrates to enhance catalytic efficiency .

Stability and Handling

Scientific Research Applications

Chemistry: 4-Nitrobenzaldehyde is used as a reagent in organic synthesis, particularly in the preparation of homoallylic alcohols and tripeptide organocatalysts .

Biology: It is used in biochemical studies to investigate enzyme-catalyzed reactions and as a substrate in various assays .

Medicine: 4-Nitrobenzaldehyde derivatives are explored for their potential pharmacological activities, including antimicrobial and anticancer properties .

Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-Nitrobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The nitro group, being an electron-withdrawing group, makes the aldehyde carbon more electrophilic, facilitating nucleophilic addition reactions. In reduction reactions, the nitro group can be reduced to an amino group, altering the compound’s reactivity and properties .

Comparison with Similar Compounds

Benzaldehyde: Lacks the nitro group, making it less reactive towards nucleophiles.

4-Nitrobenzoic Acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.

4-Nitrotoluene: Contains a methyl group instead of an aldehyde group, used in different industrial applications.

Uniqueness: 4-Nitrobenzaldehyde’s unique combination of a nitro group and an aldehyde group makes it highly reactive and versatile in various chemical reactions, distinguishing it from other similar compounds .

Properties

Molecular Formula |

C7H5NO3 |

|---|---|

Molecular Weight |

156.15 g/mol |

IUPAC Name |

deuterio-(2,3,5,6-tetradeuterio-4-nitrophenyl)methanone |

InChI |

InChI=1S/C7H5NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5H/i1D,2D,3D,4D,5D |

InChI Key |

BXRFQSNOROATLV-RALIUCGRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)[2H])[2H])[2H])[N+](=O)[O-])[2H] |

Canonical SMILES |

C1=CC(=CC=C1C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.